molecular formula C11H7BrN2O B1440095 4-Bromo-6-methoxyquinoline-3-carbonitrile CAS No. 872714-52-8

4-Bromo-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1440095
CAS No.: 872714-52-8
M. Wt: 263.09 g/mol
InChI Key: MAXSLKSGSUIZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methoxyquinoline-3-carbonitrile (CAS 872714-52-8) is a brominated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate and building block for the development of more complex molecules. The molecular formula is C11H7BrN2O, with a molecular weight of 263.09 g/mol . The core quinoline structure, especially when substituted with methoxy and carbonitrile groups at the 6 and 3 positions, is a recognized scaffold in the synthesis of compounds with demonstrated biological activity . Research into similar 6-methoxyquinoline-3-carbonitrile derivatives has shown promising in vitro antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal species . Furthermore, quinoline-3-carbonitrile compounds are investigated for their role as key intermediates in the synthesis of potential therapeutic agents, including kinase inhibitors . The reactive bromine atom at the 4-position makes this compound particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the rapid exploration of structure-activity relationships. This product is intended for research and development purposes only by technically qualified individuals. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-bromo-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXSLKSGSUIZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677849
Record name 4-Bromo-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-52-8
Record name 4-Bromo-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Routes

Starting Materials and Key Intermediates

  • 3-Fluoro-4-methoxyaniline or substituted methoxy anilines are commonly used as starting materials.
  • Ethyl (ethoxymethylene)cyanoacetate or cyanoacetic acid derivatives serve as cyano group donors.
  • Phenolic precursors like 5-bromo-2-methoxyphenol have also been employed for related quinoline derivatives.

Typical Reaction Sequence

Step Reaction Type Reagents/Conditions Description
1 Condensation 3-Fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene, 100-110°C, 4.5 h Formation of cyano-substituted acrylonitrile intermediate via condensation.
2 Cyclization Reflux in diphenyl ether:biphenyl mixture (3:1) Intramolecular cyclization to form quinoline core with carbonitrile at position 3.
3 Halogenation (Bromination) Bromine or N-bromosuccinimide (NBS), acetic acid or chloroform, heating Introduction of bromine at position 4, often controlled to avoid over-bromination.
4 Purification Filtration, washing with hexane, recrystallization, or flash chromatography Isolation of pure 4-Bromo-6-methoxyquinoline-3-carbonitrile.

Example from Patent Literature

A patent process describes:

  • Heating a mixture of 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110°C for several hours to yield an intermediate.
  • Cyclizing this intermediate in a high-boiling solvent mixture (diphenyl ether:biphenyl) under reflux.
  • Halogenation steps to introduce bromine at the 4-position.
  • Purification by flash chromatography or recrystallization to obtain the target compound as a solid with melting points typically above 160°C.

This method emphasizes careful control of reaction temperatures and solvent systems to maximize yield and purity.

Alternative Synthetic Approaches

Starting from 5-Bromo-2-methoxyphenol

  • Friedel-Crafts acylation followed by alkylation and bromination steps.
  • Subsequent cyano substitution and intramolecular cyclization under potassium carbonate in DMF.
  • This route provides a scalable method to related quinoline carbonitrile derivatives and could be adapted for this compound synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Toluene, diphenyl ether, biphenyl, DMF High-boiling solvents facilitate cyclization
Temperature 100-110°C for condensation; reflux for cyclization Precise temperature control critical to avoid side reactions
Brominating Agent Bromine, N-bromosuccinimide (NBS) NBS preferred for milder and selective bromination
Purification Techniques Filtration, recrystallization, flash chromatography Choice depends on scale and desired purity

Yields and Purity

  • Condensation steps typically yield intermediates in the range of 80-90%.
  • Cyclization yields vary but are generally moderate to high (60-85%).
  • Bromination yields depend on reagent and conditions, often 65-75%.
  • Overall yields for the final compound range from 40-60% after purification.

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Yield (%) Product/Intermediate
1 Condensation 3-Fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene, 100-110°C, 4.5 h 86 Cyano-substituted acrylonitrile intermediate
2 Cyclization Diphenyl ether:biphenyl (3:1), reflux 75 Quinoline-3-carbonitrile core
3 Bromination N-bromosuccinimide (NBS), acetic acid, heating 68 This compound
4 Purification Filtration, recrystallization, chromatography Pure target compound

Research Findings and Notes

  • The presence of the methoxy group at position 6 influences electronic properties, facilitating selective bromination at position 4.
  • The cyano group at position 3 is introduced early via condensation with cyanoacetate derivatives, enabling subsequent cyclization.
  • High-boiling solvents are essential for successful intramolecular cyclization to form the quinoline ring.
  • Bromination must be carefully controlled to avoid polybromination or degradation.
  • Purification by flash chromatography using gradients of ethyl acetate and hexane is effective for isolating the product.
  • The compound exhibits melting points typically between 160-180°C, indicating good crystallinity and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxyquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-methoxyquinoline-3-carbonitrile has shown promise in drug discovery, particularly for its anticancer , antimicrobial , and neuroprotective properties.

  • Anticancer Activity : Research indicates that quinoline derivatives can inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation. A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) . The inhibition of PTKs may lead to reduced tumor growth.
  • Antimicrobial Properties : While specific data on this compound is limited, structural analogs have demonstrated activity against various bacterial strains, indicating potential for developing new antimicrobial agents .
  • Neuroprotective Effects : Studies have suggested that quinoline derivatives might protect neuronal cells from ischemic damage by modulating oxidative stress and apoptotic pathways . This positions the compound as a candidate for therapies targeting neurodegenerative diseases.

Synthesis of Complex Compounds

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry .

Industrial Applications

In addition to its roles in medicinal chemistry, this compound can be utilized in the production of dyes and pigments due to its stable chemical structure, which can be modified for color properties .

Anticancer Efficacy Study

A significant study focused on the anticancer efficacy of quinoline derivatives, including this compound. Results showed that this compound inhibited growth in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent. Further exploration into structure-activity relationships is necessary to optimize efficacy .

Neuroprotective Mechanisms Study

In models assessing ischemic stroke, quinoline derivatives were found to reduce neuronal death and improve functional outcomes. This raises the potential for this compound as a candidate for neuroprotective therapies .

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxyquinoline-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, within biological systems. The presence of the bromine, methoxy, and cyano groups may influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-3-carbonitrile derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoline-3-carbonitrile Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-6-methoxyquinoline-3-carbonitrile 4-Br, 6-OCH₃, 3-CN ~263.1 (calculated) Intermediate for kinase inhibitors
4-Chloro-8-methoxyquinoline-3-carbonitrile 4-Cl, 8-OCH₃, 3-CN ~218.6 High structural similarity (88%)
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile 8-Br, 4-Cl, 6-NO₂, 3-CN 312.5 Research use in oncology
4-(4-Bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile 4-BrPh, 2-O, 3-CN ~393.2 Anticancer activity (tetracyclic system)
4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile 4-BrPh, 8-CH₃, 2-O, 3-CN ~385.3 Cardiotonic and anti-inflammatory

Physicochemical and Crystallographic Insights

  • Electronic Effects: Methoxy groups (electron-donating) at the 6-position (as in this compound) may enhance solubility compared to nitro or chloro substituents (electron-withdrawing), as seen in 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile .
  • For example, the tetrahydrobenzo[h]quinoline derivative exhibits a twisted conformation (17.7° between benzene and pyridine rings), impacting molecular packing and hydrogen bonding .
  • Hydrogen Bonding : Compounds with oxo groups (e.g., 2-oxo derivatives) form intermolecular hydrogen bonds (N–H⋯O), enhancing crystal stability .

Biological Activity

4-Bromo-6-methoxyquinoline-3-carbonitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrN3OC_{11}H_{8}BrN_{3}O, with a molecular weight of approximately 276.1 g/mol. The structure features a quinoline core substituted with a bromine atom, a methoxy group, and a cyano group, which influence its reactivity and biological interactions.

The precise mechanism of action for this compound is not extensively documented; however, it is believed to interact with specific molecular targets such as enzymes or receptors within biological systems. The presence of the bromine and cyano groups may enhance its binding affinity to these targets, potentially modulating various biological pathways .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds in the quinoline family, including this compound, can inhibit the activity of protein tyrosine kinases (PTKs), which are often deregulated in cancer. This inhibition may lead to reduced tumor growth and proliferation .
  • Antimicrobial Properties : Quinoline derivatives have been evaluated for their antimicrobial effects. While specific data on this compound is limited, its structural analogs have shown activity against various bacterial strains .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of quinoline derivatives in models of ischemic stroke. These compounds may exert protective effects through antioxidant mechanisms and inhibition of apoptotic pathways .

Research Findings

A summary of key research findings related to this compound includes:

StudyFocusFindings
Anticancer ActivityInhibits PTK activity, potentially reducing tumor growth.
Antimicrobial EffectsRelated quinolines show efficacy against bacteria; further studies needed for this compound.
NeuroprotectionPotential protective effects in ischemic models; requires further validation.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of various quinoline derivatives on cancer cell lines, revealing that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .
  • Neuroprotective Mechanisms : In a model assessing ischemic stroke, derivatives of quinoline were shown to reduce neuronal death and improve functional outcomes. This raises the potential for this compound as a candidate for neuroprotective therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-6-methoxyquinoline-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted precursors under reflux. For example, analogous quinoline-carbonitriles are synthesized by reacting brominated benzaldehyde derivatives with tetralone or cyanoacetate derivatives in ethanol, catalyzed by ammonium acetate . Optimizing molar ratios (e.g., 1:1:1 for aldehyde, ketone, and cyanoacetate) and reflux duration (6–12 hours) enhances yield. Solvent choice (e.g., ethanol vs. DMF) and temperature control (80–100°C) are critical to minimize side reactions like hydrolysis of the nitrile group .

Q. How is the purity and structural integrity of this compound validated in early-stage synthesis?

  • Methodological Answer : Combine chromatographic (TLC, HPLC) and spectroscopic techniques (NMR, IR). For instance, 1H^1H NMR can confirm methoxy (-OCH3_3) and bromine substitution patterns, while IR verifies the nitrile (-CN) stretch at ~2200 cm1^{-1}. Recrystallization from ethanol or acetonitrile improves purity, with melting point analysis (>250°C) serving as a preliminary indicator of consistency .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For example, in analogous compounds, SHELX software resolves torsional angles (e.g., 17.7° twist between benzene and pyridine rings) and hydrogen-bonding networks (e.g., N–H⋯O dimers) . Preprocessing with OLEX2 or ORTEP-3 aids in visualizing molecular packing and validating bond lengths/angles against theoretical models .

Q. How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps, which correlate with enzyme inhibition (e.g., anticancer targets like topoisomerases) . Follow with in vitro assays:

  • Antiproliferative Activity : MTT assay on cancer cell lines (IC50_{50} values).
  • Enzyme Inhibition : Fluorescence-based kinetics for IC50_{50} determination against purified enzymes.
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing Br with Cl) to assess impact on bioactivity .

Q. What strategies mitigate challenges in characterizing reactive intermediates during this compound synthesis?

  • Methodological Answer : Employ real-time monitoring via LC-MS or in-situ IR to track transient intermediates (e.g., enamine or keto-enol tautomers). Quench reactions at intervals (e.g., 30-minute intervals) to isolate intermediates for NMR analysis. For air/moisture-sensitive steps, use Schlenk techniques under inert atmospheres .

Data Contradiction & Reproducibility Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

  • Methodological Answer : Systematically vary parameters:

  • Catalyst Loading : Test ammonium acetate at 50–100 mol% to identify optimal stoichiometry.
  • Solvent Polarity : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to assess dielectric effects on cyclization.
  • Post-Processing : Evaluate column chromatography (silica vs. alumina) impact on recovery rates. Documenting these variables in open-access platforms (e.g., Zenodo) enhances reproducibility .

Q. Why do crystallographic data sometimes conflict with computational predictions for quinoline-carbonitrile derivatives?

  • Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., π-π stacking) not modeled in gas-phase DFT. Use periodic boundary conditions (PBC) in software like VASP to simulate solid-state effects. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯H contacts) .

Application-Oriented Questions

Q. What methodologies enable the use of this compound as a ligand in coordination chemistry?

  • Methodological Answer : Synthesize metal complexes via reflux with transition metal salts (e.g., CuCl2_2, Pd(OAc)2_2) in ethanol/water. Characterize using:

  • Magnetic Susceptibility : SQUID for paramagnetic centers.
  • XAS (X-ray Absorption Spectroscopy) : Probe metal-ligand bond distances.
  • Catalytic Screening : Test Suzuki-Miyaura coupling efficiency .

Q. How can the photophysical properties of this compound be exploited in materials science?

  • Methodological Answer : Measure UV-Vis absorption (e.g., λmax_{\text{max}} ~350 nm) and fluorescence quantum yields (using integrating spheres). Functionalize with electron-donating groups (e.g., -NH2_2) to redshift emission for OLED applications. Compare with DFT-computed excited-state transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-methoxyquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.